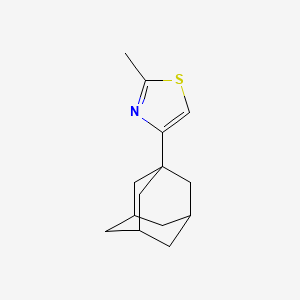

![molecular formula C14H14F3N5OS B2490518 N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]-6-(三氟甲基)吡啶-3-甲酰胺 CAS No. 2034304-06-6](/img/structure/B2490518.png)

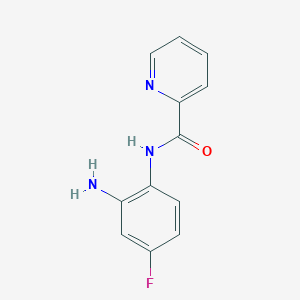

N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]-6-(三氟甲基)吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide often involves multi-step chemical reactions that leverage the reactivity of nicotinamide and thiadiazole derivatives. For example, nicotinamides can be synthesized through reactions that involve nicotinic acid esters and various sulfur-containing compounds, such as thiadiazoles and thioacetamides, in the presence of catalysts like phosphorus oxychloride or through reflux in ethanol/piperidine solutions (J. Shu, 2003).

Molecular Structure Analysis

The molecular structure of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide and similar compounds is characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide insights into the chemical connectivity, molecular geometry, and electron distribution within the molecule. For instance, structural characterization of related compounds, such as 2-nicotinamido-1,3,4-thiadiazole, has been carried out using X-ray crystallographic methods, revealing detailed information about their atomic arrangement and molecular interactions (Marianne E. Burnett et al., 2015).

Chemical Reactions and Properties

Compounds with the thiadiazole and nicotinamide moieties are known to participate in various chemical reactions, reflecting their rich chemical properties. These reactions may include nucleophilic substitution, cyclization, and condensation reactions, leading to the synthesis of complex heterocyclic compounds. The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their interaction with other chemical species (A. Hussein et al., 2009).

科学研究应用

抗菌活性

该化合物已被研究其抗菌特性。Kamel 等人在一项研究中使用 N-(4-硝基苯基)乙酰肼溴和 1-[3,5-二甲基-1-(4-硝基苯基)-1H-吡唑-4-基]乙烷-1-酮作为起始原料合成了一系列 1,3,4-噻二唑衍生物。新合成的化合物通过各种光谱技术进行了表征。值得注意的是,四种化合物对大肠杆菌、霉菌和白色念珠菌表现出优异的抗菌活性。 白色念珠菌 .

抗癌潜力

虽然关于该化合物的具体研究有限,但噻二唑环是一种广泛应用于药物化学研究的多功能支架。噻二唑衍生物已显示出作为抗癌剂的希望。 进一步研究可以探索该化合物在癌症治疗中的潜力 .

结核病研究

源自吡啶和 1,3,4-恶二唑的吲哚衍生物已被研究其抗结核活性。虽然与我们的化合物没有直接关系,但这突出了杂环结构在结核病研究中的重要性。 进一步探索该化合物对分枝杆菌的影响可能是有价值的 .

作用机制

Target of Action

The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide, is a novel glutaminase 1 inhibitor . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells, where it helps to provide the energy and building blocks needed for rapid cell growth .

Mode of Action

The compound interacts with its target, glutaminase 1, by binding to it and inhibiting its activity . This inhibition disrupts the metabolic processes of the cancer cells, leading to a decrease in their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutaminolysis pathway . Glutaminolysis is a metabolic process where glutamine is converted into glutamate by the action of glutaminase. Inhibition of glutaminase by the compound disrupts this pathway, affecting the energy production and growth of cancer cells .

Result of Action

The inhibition of glutaminase 1 by the compound leads to a decrease in the growth and proliferation of cancer cells . This is particularly relevant in the context of glioblastoma, a type of brain cancer, where the compound’s antineoplastic efficacy has been highlighted .

属性

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5OS/c15-14(16,17)11-2-1-9(7-18-11)13(23)20-10-3-5-22(6-4-10)12-8-19-24-21-12/h1-2,7-8,10H,3-6H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABSXHDPCJFJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

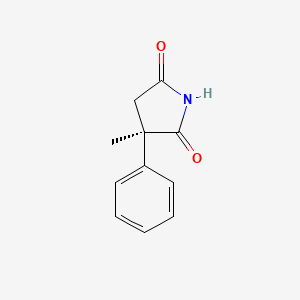

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

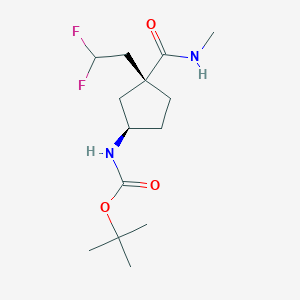

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)